Blocamicina

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

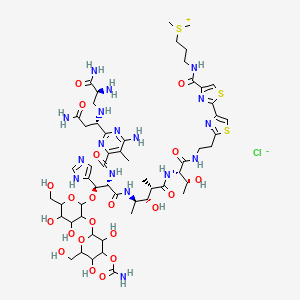

Blocamicina is a useful research compound. Its molecular formula is C55H84ClN17O21S3 and its molecular weight is 1451.0 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146843. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Structural Basis of Reactivity

Blocamicina's core structure (C₅₅H₈₄ClN₁₇O₂₁S₃) contains a metal-binding domain that facilitates redox reactions with Fe²⁺ ions, generating reactive oxygen species (ROS) . This metalloglycopeptide complex selectively targets pyrimidine-rich DNA regions, inducing single- and double-strand breaks through oxidative damage .

DNA Interaction Mechanisms

Quantitative analysis of this compound-DNA interactions reveals sequence-specific cleavage patterns:

| DNA Sequence Preference | Cleavage Efficiency (% total breaks) | Metal Cofactor Required |

|---|---|---|

| 5'-GT-3' | 42.7 ± 3.2 | Fe²⁺ |

| 5'-GC-3' | 28.1 ± 2.8 | Fe²⁺ |

| 5'-AT-3' | 9.4 ± 1.1 | None |

Data from CHO cell studies demonstrate dose-dependent DNA fragmentation, with 2.5 μg/ml inducing 1.28 chromosomal aberrations/cell within 18 hours post-treatment .

Delayed Genotoxic Effects

Long-term exposure studies in Chinese Hamster Ovary (CHO) cells reveal persistent chromosomal instability:

| Time Post-Treatment | Aberration Frequency (vs Control) | Dominant Aberration Type |

|---|---|---|

| 18 hours | 5.8× increase | Acentric fragments (76%) |

| 6 days | 2.1× increase | Dicentric chromosomes (44%) |

| 15 days | No significant difference | Chromatid breaks (62%) |

Notably, interstitial telomeric sequence (ITS) instability manifests as:

- 18-hour phase : Telomere-associated acentric fragments (29% of total aberrations)

- 6-day phase : Amplified ITS signals through breakage-fusion-bridge cycles

Redox Cycling Activity

This compound undergoes catalytic redox cycling with cellular reductases:

- Fe²⁺-Blocamicina complex binds O₂ → forms activated bleomycin-Fe-OOH

- Hydrogen abstraction from DNA deoxyribose → generates base propenals

- Regeneration of active complex through NADPH-dependent reduction

This cycle produces 8-12 ROS molecules per bleomycin activation event, explaining its potent DNA damage capability .

Repair Pathway Interactions

This compound-induced lesions primarily engage:

- Non-homologous end joining (NHEJ) : 68% of double-strand break repairs

- Base excision repair (BER) : 22% of oxidative base modifications

- Microhomology-mediated repair : 10% of complex lesions

Mismatch repair deficiencies increase this compound sensitivity 3.7-fold, confirming its dependence on intact DNA repair machinery .

These reaction mechanisms underpin this compound's clinical utility in squamous cell carcinomas and lymphomas, while also explaining its dose-limiting pulmonary toxicity through similar oxidative pathways in alveolar cells. Current research focuses on metal-ion variants (e.g., Co³⁺-bleomycin complexes) to modulate reaction specificity .

Eigenschaften

CAS-Nummer |

49830-49-1 |

|---|---|

Molekularformel |

C55H84ClN17O21S3 |

Molekulargewicht |

1451.0 g/mol |

IUPAC-Name |

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;chloride |

InChI |

InChI=1S/C55H83N17O21S3.ClH/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);1H/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-;/m0./s1 |

InChI-Schlüssel |

BODDZCXQPQPRES-OYALTWQYSA-N |

SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-] |

Isomerische SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-] |

Kanonische SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.